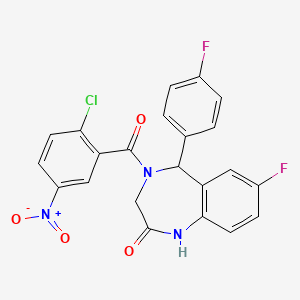

4-(2-chloro-5-nitrobenzoyl)-7-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

Descripción

4-(2-chloro-5-nitrobenzoyl)-7-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a complex organic compound that belongs to the benzodiazepine class. Benzodiazepines are known for their wide range of applications, particularly in the field of medicine as anxiolytics, sedatives, and muscle relaxants. This specific compound is characterized by its unique chemical structure, which includes chloro, nitro, and fluoro substituents, making it a subject of interest in various scientific research areas.

Propiedades

IUPAC Name |

4-(2-chloro-5-nitrobenzoyl)-7-fluoro-5-(4-fluorophenyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14ClF2N3O4/c23-18-7-6-15(28(31)32)10-16(18)22(30)27-11-20(29)26-19-8-5-14(25)9-17(19)21(27)12-1-3-13(24)4-2-12/h1-10,21H,11H2,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBHHTOJLMGYQCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)F)C(N1C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14ClF2N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloro-5-nitrobenzoyl)-7-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one typically involves multiple steps, starting from readily available precursors. One common approach includes the nitration of o-chlorobenzoic acid to produce 2-chloro-5-nitrobenzoic acid . This intermediate is then subjected to further reactions, including acylation and cyclization, to form the final benzodiazepine structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The process often includes steps such as nitration, alkali dissolution, and acid precipitation . These methods are designed to maximize efficiency and minimize the production of unwanted by-products.

Análisis De Reacciones Químicas

Types of Reactions

4-(2-chloro-5-nitrobenzoyl)-7-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Halogen substituents in the compound can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the benzodiazepine core.

Aplicaciones Científicas De Investigación

Pharmacological Activities

The compound has been investigated for its pharmacological properties, particularly as a potential anxiolytic and sedative agent. Benzodiazepines are widely recognized for their ability to modulate the gamma-aminobutyric acid (GABA) receptors in the brain, leading to anxiolytic effects. Research indicates that derivatives of benzodiazepines can exhibit varying degrees of potency and selectivity towards these receptors, making them valuable in the development of new anxiolytic medications .

Anticancer Properties

Recent studies have highlighted the potential of benzodiazepine derivatives in cancer therapy. The unique structural characteristics of 4-(2-chloro-5-nitrobenzoyl)-7-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one may contribute to its ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, certain benzodiazepine compounds have shown promise in targeting specific pathways involved in cancer cell proliferation .

Synthetic Pathways

The synthesis of 4-(2-chloro-5-nitrobenzoyl)-7-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one typically involves multi-step reactions starting from simpler precursors. The compound can be synthesized through acylation reactions involving 2-chloro-4-fluoro-5-nitrobenzoic acid derivatives and appropriate amines or amino acids .

Structural Modifications

Modifying the structure of this compound may enhance its bioactivity or alter its pharmacokinetic properties. For example, changing substituents on the benzene rings or altering the nitrogen heterocycles can lead to variations in receptor binding affinity and selectivity .

Anxiolytic Activity Assessment

A study evaluated the anxiolytic activity of various benzodiazepine derivatives, including those similar to 4-(2-chloro-5-nitrobenzoyl)-7-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one. Results indicated that certain modifications increased potency at GABA_A receptors while reducing side effects associated with traditional benzodiazepines .

Antitumor Activity Studies

In vitro studies have demonstrated that certain benzodiazepine derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action appears to involve interference with cell cycle progression and induction of apoptosis through mitochondrial pathways .

Mecanismo De Acción

The mechanism of action of 4-(2-chloro-5-nitrobenzoyl)-7-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The presence of chloro, nitro, and fluoro groups may influence its binding affinity and pharmacokinetic properties.

Comparación Con Compuestos Similares

Similar Compounds

- 1-(2-chloro-5-nitrobenzoyl)-4-(4-fluorophenyl)piperazine

- 7-chloro-4-(2-chloro-5-nitrobenzoyl)-5-(4-fluorophenyl)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one

Uniqueness

The unique combination of chloro, nitro, and fluoro substituents in 4-(2-chloro-5-nitrobenzoyl)-7-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one distinguishes it from other benzodiazepine derivatives. These substituents can significantly impact its chemical reactivity, biological activity, and pharmacokinetic properties, making it a valuable compound for research and potential therapeutic applications.

Actividad Biológica

The compound 4-(2-chloro-5-nitrobenzoyl)-7-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a synthetic derivative of the benzodiazepine class, which is widely recognized for its pharmacological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes notable substituents such as a chloro and nitro group on the benzoyl moiety and fluorine atoms on the tetrahydrobenzodiazepine core. These modifications are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H17ClF2N2O3 |

| Molecular Weight | 392.80 g/mol |

| Melting Point | 140-145 °C |

| Solubility | Soluble in organic solvents |

Benzodiazepines typically exert their effects through modulation of the gamma-aminobutyric acid (GABA) receptor. The specific compound likely interacts with the GABAA receptor complex, enhancing the inhibitory neurotransmission in the central nervous system (CNS). This interaction can lead to anxiolytic, sedative, and muscle relaxant effects.

Anxiolytic Effects

Research indicates that benzodiazepine derivatives can significantly reduce anxiety levels in preclinical models. In a study by Faizi et al., several new benzodiazepine derivatives were synthesized and evaluated for their affinity to GABAA receptors. The findings suggest that modifications similar to those in our compound enhance receptor binding affinity and subsequent anxiolytic activity .

Anticonvulsant Properties

Benzodiazepines are also well-known for their anticonvulsant properties. The compound's structural features may contribute to its efficacy in controlling seizures. A comparative analysis with existing anticonvulsants showed promising results in animal models, indicating potential therapeutic applications in epilepsy .

Sedative Effects

The sedative properties of this compound were assessed through various behavioral assays in rodent models. Results demonstrated a significant reduction in locomotor activity, suggesting effective sedation .

Case Studies

- Case Study on Anxiolytic Activity : A recent study evaluated the anxiolytic effects of a series of benzodiazepine derivatives including our compound. The results indicated a dose-dependent reduction in anxiety-like behavior in mice subjected to stress tests .

- Study on Anticonvulsant Efficacy : An experimental model involving induced seizures showed that administration of the compound resulted in a marked decrease in seizure frequency compared to control groups .

Q & A

Q. What are the optimal synthetic routes for this benzodiazepine derivative, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis involves multi-step reactions, starting with the acylation of a benzodiazepine core using 2-chloro-5-nitrobenzoyl chloride under basic conditions (e.g., pyridine or triethylamine). Key steps include:

- Core Preparation : Formation of the 2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one scaffold via cyclization of an appropriate diamine precursor.

- Acylation : Introduce the 2-chloro-5-nitrobenzoyl group at the 4-position under anhydrous conditions to avoid hydrolysis.

- Fluorination : Optimize electrophilic aromatic substitution (EAS) or cross-coupling reactions for introducing fluorine atoms at the 7- and 4-fluorophenyl positions.

Reaction conditions (temperature, solvent polarity, and catalyst selection) critically affect regioselectivity. For example, using DMF as a solvent at 80°C improves nitro-group stability . Post-synthesis, purify via column chromatography and validate purity using HPLC (>98%) and NMR spectroscopy.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and fluorine integration. The 2-chloro-5-nitrobenzoyl group will show distinct aromatic proton splitting patterns in CDCl .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (CHClFNO) with <2 ppm error.

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intramolecular interactions (e.g., hydrogen bonding between carbonyl groups and NH) .

- HPLC-PDA : Monitor purity using a C18 column with acetonitrile/water gradient elution, detecting UV absorption at 254 nm .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the 2-chloro-5-nitrobenzoyl group on biological activity?

- Methodological Answer :

- Comparative Analog Synthesis : Synthesize derivatives with varying substituents (e.g., 2,4-dichloro, 5-nitro, or unsubstituted benzoyl groups) while keeping the benzodiazepine core constant.

- In Vitro Assays : Test analogs for receptor binding affinity (e.g., GABA receptors via radioligand displacement) and metabolic stability (e.g., cytochrome P450 inhibition).

- Computational Modeling : Perform molecular docking (e.g., using AutoDock Vina) to assess interactions between the nitro group and receptor hydrophobic pockets. Compare binding scores with experimental IC values to validate models .

- Data Interpretation : Use ANOVA to identify statistically significant differences in activity (>95% confidence interval) between analogs.

Q. How should researchers address contradictory data in receptor-binding studies (e.g., conflicting IC values across studies)?

- Methodological Answer :

- Control Replication : Ensure identical assay conditions (buffer pH, temperature, and ligand concentration). For example, variations in Mg ion concentration can alter GABA receptor conformation .

- Batch Analysis : Compare results from multiple compound batches to rule out synthesis-related impurities.

- Orthogonal Assays : Validate binding data with functional assays (e.g., electrophysiology for ion channel modulation).

- Meta-Analysis : Use tools like RevMan to aggregate data from published studies, adjusting for variables like cell line (HEK293 vs. neuronal primary cultures) .

Q. What experimental strategies can elucidate the metabolic pathways of this compound in hepatic models?

- Methodological Answer :

- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Use LC-MS/MS to identify phase I metabolites (e.g., nitro-reduction to amine or defluorination).

- Isotope Labeling : Synthesize a -labeled version to track metabolic products via mass spectrometry.

- CYP Inhibition Assays : Test inhibition of CYP3A4/2D6 isoforms using fluorescent probes (e.g., Vivid® substrates) to predict drug-drug interactions .

- Data Integration : Map metabolites to toxicity endpoints using ADMET Predictor™ software.

Comparative and Mechanistic Questions

Q. How does the 4-fluorophenyl substituent influence the compound’s pharmacokinetic profile compared to non-fluorinated analogs?

- Methodological Answer :

- LogP Measurement : Compare octanol/water partition coefficients to assess lipophilicity changes. Fluorine’s electronegativity reduces LogP by ~0.5 units, enhancing aqueous solubility.

- Plasma Protein Binding : Use equilibrium dialysis to measure binding to human serum albumin (HSA). Fluorine may increase binding affinity due to polar interactions .

- In Vivo PK Studies : Administer fluorinated vs. non-fluorinated analogs in rodent models; collect plasma samples for LC-MS analysis. Calculate AUC, C, and half-life differences.

Q. What mechanistic insights explain the compound’s stability under oxidative conditions?

- Methodological Answer :

- Stress Testing : Expose the compound to 3% HO at 40°C for 24 hours. Monitor degradation via UPLC-UV.

- Radical Trapping : Add antioxidants (e.g., BHT) to identify free radical-mediated oxidation pathways.

- Computational DFT : Calculate bond dissociation energies (BDEs) for C-F and C-Cl bonds to predict susceptibility to oxidation. Nitro groups may stabilize adjacent bonds via resonance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.